![molecular formula C6H11N3O5 B1212274 4-Azido-4-deoxyglucose CAS No. 20379-59-3](/img/structure/B1212274.png)
4-Azido-4-deoxyglucose
Overview
Description
Synthesis Analysis
The synthesis of azido sugars, including 4-azido-4-deoxy derivatives, often involves the displacement of hydroxyl groups with azido groups. A key strategy in synthesizing these compounds includes the use of protecting groups to control the reaction specificity and yield. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose and corresponding α-glucosyl chloride from D-mannose represents a practical approach to generating azido-functionalized sugars (Pavliak & Kováč, 1991).
Molecular Structure Analysis
The introduction of the azido group significantly impacts the molecular structure of glucose derivatives. The azido group can participate in various chemical reactions, altering the sugar's reactivity and interaction with other molecules. In the case of 6-azido-6-deoxy-l-idose, a related compound, its structural analysis revealed enhanced reactivity towards electrophilic addition compared with glucose derivatives, highlighting the effect of azido substitution on sugar reactivity (Hiroki Hamagami et al., 2016).
Chemical Reactions and Properties
Azido sugars are known for their versatility in chemical reactions, especially in bioorthogonal chemistry. The azido group enables the sugar to undergo Hüisgen [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction widely used in the synthesis of glycoconjugates and the labeling of biomolecules. This property was demonstrated in the synthesis and functionalization of azido-containing chemical probes, such as the C-idosyl epigallocatechin gallate, indicating the broad utility of azido sugars in biochemical research (Hiroki Hamagami et al., 2016).
Physical Properties Analysis
The physical properties of 4-azido-4-deoxyglucose, such as solubility, melting point, and crystal structure, are influenced by the presence of the azido group. These properties are crucial for its application in various research fields. For example, the crystal structure analysis of 7-Azido-N,N-diethyl-4,5-O-isopropylidene-4-C-methyl-3,6-anhydro-7-deoxy-d-glycero-d-manno-heptonamide, a related azido sugar, provides insights into the molecular geometry and potential intermolecular interactions facilitated by the azido group (S. F. Jenkinson et al., 2009).
Scientific Research Applications
Glycosylation Studies
4-Azido-4-deoxyglucose is used in the study of glycosylation, which is the process of adding sugar molecules to proteins or lipids. For instance, Crich and Dudkin (2001) explored the glycosylation of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives, highlighting the significance of these compounds in understanding glycosylation reactions (Crich & Dudkin, 2001).
Enzymatic Conversion and Inhibition Studies
This compound plays a role in the study of enzymatic processes. For example, Gabriel and Lindquist (1968) investigated the enzymatic conversion of thymidine diphosphoglucose to its 4-keto-6-deoxy derivative, providing insights into the formation of deoxy sugars (Gabriel & Lindquist, 1968). Additionally, Maradufu and Perlin (1974) used 4-deoxy analogs of sugars, including 4-azido-4-deoxy derivatives, to understand the interaction with D-galactose oxidase, an important enzyme in sugar metabolism (Maradufu & Perlin, 1974).
Metabolic Labeling and Visualization of Glycans
Metabolic labeling of glycans with azido sugars like this compound enables visualization in cells. Laughlin and Bertozzi (2007) detailed the use of azido sugars for the labeling and visualization of glycans, highlighting the utility of these compounds in studying cell biology (Laughlin & Bertozzi, 2007).
Synthesis of Bioactive Compounds
This compound is used in synthesizing bioactive compounds. Pham-Huu et al. (2002) described the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose using 4-azido-4-deoxy-2,3:5,6-di-O-isopropylidene-D-galactose, demonstrating its role in creating useful derivatives (Pham-Huu et al., 2002).
Mechanism of Action
Target of Action
Azido sugars like 4-azido-4-deoxyglucose are often used in glycobiology, suggesting that they may interact with enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Given its structural similarity to glucose, it may be involved in pathways related to carbohydrate metabolism .
Result of Action
Azido-modified rna, which can be generated using azido sugars like this compound, has been shown to be well-tolerated in the guide strand of sirnas, even when directly located at the cleavage site . This suggests that this compound could potentially be used in siRNA technologies .
Action Environment
The stability of azides in biological environments suggests that they may be resistant to various environmental factors .
Safety and Hazards
Future Directions
Azide-based bioorthogonal click chemistry, which includes the use of 4-Azido-4-deoxyglucose, has several potential future directions. These include the development of new bioorthogonal couples, improvement of existing reagents, and expansion of applications in glycobiology, particularly in glycan metabolic engineering . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
properties
IUPAC Name |
(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942539 | |
Record name | 4-Azido-4-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20379-59-3 | |
Record name | 4-Azido-4-deoxyglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azido-4-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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